molecular formula C17H16F2N4O2S B2817777 N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034305-66-1

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2817777
CAS No.: 2034305-66-1
M. Wt: 378.4
InChI Key: JDWHPHKZLTUPNN-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole core substituted with a 4,4-difluorocyclohexyl group at the 3-position and a benzo[d]thiazole-6-carboxamide moiety at the 5-methyl position. The benzo[d]thiazole component contributes to aromatic stacking interactions, which may influence binding to biological targets such as enzymes or receptors.

Properties

IUPAC Name

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4O2S/c18-17(19)5-3-10(4-6-17)15-22-14(25-23-15)8-20-16(24)11-1-2-12-13(7-11)26-9-21-12/h1-2,7,9-10H,3-6,8H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWHPHKZLTUPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)N=CS4)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Difluorocyclohexyl Group: This step often involves the use of difluorocyclohexyl halides in nucleophilic substitution reactions.

    Coupling with Benzo[d]thiazole: The final step involves coupling the oxadiazole intermediate with a benzo[d]thiazole derivative, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amines or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound’s unique structure makes it a potential candidate for use as a ligand in catalytic reactions.

    Material Science: Its stability and electronic properties could be useful in the development of new materials, such as polymers or coatings.

Biology and Medicine:

    Drug Development: The compound’s structural features suggest potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry:

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Electronics: Application in the development of organic semiconductors or other electronic materials.

Mechanism of Action

The mechanism by which N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide exerts its effects is likely multifaceted:

    Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.

    Pathways Involved: The compound could modulate signaling pathways, such as the PI3K/AKT pathway, leading to changes in cellular processes like apoptosis or proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Cores

a. 1,3,4-Thiadiazole Derivatives Compounds like those in (e.g., N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides) share a heterocyclic core but replace oxadiazole with thiadiazole. Thiadiazoles exhibit antimicrobial and antitumor activities due to sulfur’s electronegativity and hydrogen-bonding capabilities . However, oxadiazoles generally display higher metabolic stability, as the oxygen atom reduces susceptibility to enzymatic degradation compared to sulfur-containing analogs .

b. Benzimidazole-Based Difluorocyclohexyl Compounds The European patent () describes N-{2-tert-butyl-1-[(4,4-difluorocyclohexyl)methyl]-1H-benzimidazol-5-yl}ethanesulfonamide salts. The difluorocyclohexyl group is retained, suggesting its critical role in physicochemical optimization .

c. Thiazole-Methyl Carbamates and highlight thiazole-methyl carbamates (e.g., thiazol-5-ylmethyl carbamates) with structural similarities to the target compound’s benzo[d]thiazole moiety. These analogs often target proteases or kinases, but the benzo[d]thiazole’s fused ring system may confer superior binding affinity compared to monocyclic thiazoles .

Fluorinated Cyclohexyl Derivatives

The 4,4-difluorocyclohexyl group in the target compound is a key differentiator. Fluorination at this position reduces conformational flexibility and enhances lipid solubility, as seen in patented analogs (). In contrast, non-fluorinated cyclohexyl derivatives exhibit lower metabolic stability and faster clearance in preclinical models .

Data Tables

Table 1. Structural and Functional Comparison

Compound Class Core Structure Key Substituents Reported Activities Metabolic Stability
Target Compound 1,2,4-Oxadiazole 4,4-Difluorocyclohexyl, Benzo[d]thiazole Inferred antitumor, antimicrobial High (predicted)
1,3,4-Thiadiazole Analogs 1,3,4-Thiadiazole Trichloroethyl, Phenylamino Antimicrobial, antitumor Moderate
Benzimidazole Derivatives Benzimidazole 4,4-Difluorocyclohexyl, Ethanesulfonamide Patent-protected (no activity data) High
Thiazole-Methyl Carbamates Thiazole Hydroperoxypropan-2-yl, Methylurea Protease inhibition Variable

Research Findings and Limitations

  • Synthesis Insights : details cyclization methods for thiadiazoles using iodine and triethylamine, which may apply to the target compound’s oxadiazole synthesis .
  • Crystallography : SHELX software () is widely used for structural determination, suggesting the target compound’s crystalline form could be analyzed similarly .
  • Limitations : Direct comparative data (e.g., IC50 values, pharmacokinetics) for the target compound is unavailable in the provided evidence. Further studies are needed to validate inferred activities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and critical optimization parameters for synthesizing this compound?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization and coupling reactions. For example, oxadiazole ring formation may follow a cyclodehydration approach using precursors like acylhydrazides and carboxylic acids under reflux in solvents such as acetonitrile or DMF. Key parameters include reaction temperature (e.g., 70–80°C for cyclization), solvent polarity, and catalyst selection (e.g., iodine/triethylamine for sulfur elimination in thiadiazole analogs) . Purification typically involves recrystallization or flash chromatography, with yields influenced by stoichiometric ratios of intermediates (e.g., 60–93% yields in benzothiazole-carboxamide analogs) .

Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation?

  • Methodological Answer :

  • 1H/13C NMR : Essential for confirming substituent positions (e.g., difluorocyclohexyl group integration at δ ~5.0–6.0 ppm for fluorinated protons).
  • IR Spectroscopy : Validates carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and heterocyclic ring vibrations.
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+ for exact mass matching).
  • X-ray Crystallography : Resolves stereochemistry of the cyclohexyl group if single crystals are obtainable .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be systematically addressed?

  • Methodological Answer :

  • Dose-Response Reproducibility : Validate assays under standardized conditions (e.g., cell line passage number, solvent controls like DMSO ≤0.1%).
  • Target Engagement Studies : Use orthogonal methods (e.g., SPR for binding affinity, enzymatic assays for IC50) to confirm mechanism-specific activity.
  • Meta-Analysis Frameworks : Apply statistical models to reconcile outliers, referencing methodologies in for linking results to theoretical frameworks (e.g., SAR hypotheses) .

Q. What computational strategies are effective in predicting SAR for fluorinated heterocycles?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., fluorocyclohexyl groups in hydrophobic pockets).
  • DFT Calculations : Analyze electronic effects of fluorine substituents on oxadiazole ring electron density (e.g., Hammett σ constants for substituent impact).
  • MD Simulations : Assess conformational stability of the cyclohexyl group in aqueous vs. lipid bilayer environments .

Q. How can stability issues in aqueous buffers be mitigated during bioactivity assays?

  • Methodological Answer :

  • pH Optimization : Test stability across pH 6–8 (mimicking physiological conditions) using LC-MS to track degradation products.
  • Lyophilization : Prepare stock solutions in tert-butanol/water mixtures for improved reconstitution stability.
  • Co-solvent Systems : Use cyclodextrins or PEG-400 to enhance solubility without altering tertiary structure .

Q. What strategies improve selectivity against off-target kinases in kinase inhibition studies?

  • Methodological Answer :

  • ATP-Binding Pocket Analysis : Introduce steric hindrance via methyl/fluoro groups on the benzothiazole ring to disrupt non-specific H-bonding.
  • Proteome-Wide Profiling : Use kinome-wide screening platforms (e.g., KINOMEscan) to identify cross-reactivity, then refine substituents (e.g., 4,4-difluorocyclohexyl vs. trifluoromethyl) .

Q. How to design analogs to enhance metabolic stability while retaining potency?

  • Methodological Answer :

  • Isotere Replacement : Replace labile esters with oxadiazole bioisosteres (e.g., 1,3,4-thiadiazole) to resist esterase cleavage.
  • Deuterium Incorporation : Substitute hydrogen with deuterium at metabolically vulnerable positions (e.g., benzylic carbons).
  • Prodrug Strategies : Mask polar groups (e.g., carboxamide) as tert-butyl esters for improved membrane permeability .

Methodological Notes

  • Data Validation : Cross-reference NMR/IR data with published analogs (e.g., benzothiazole-3-carboxamide derivatives in ) to avoid misassignment .
  • Contradiction Resolution : Apply ’s framework for iterative hypothesis testing when SAR trends conflict with computational predictions .

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